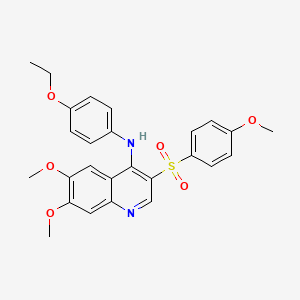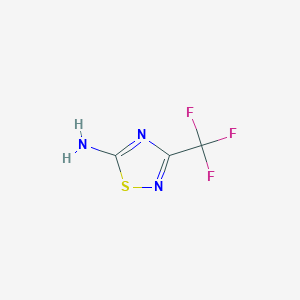
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic molecule composed of several functional groups, including a dihydroisoquinoline moiety, an azetidine ring, and a pyrazole ring. This combination of structures makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicinal chemistry.
Méthodes De Préparation
Synthetic routes and reaction conditions::
- Initial Formation of the Dihydroisoquinoline Moiety::
The dihydroisoquinoline structure is typically synthesized through the Pictet–Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde.
Reaction conditions: Mild acidic conditions (pH 5-7), solvents like ethanol or acetic acid, and temperatures around 70-80°C.
- Formation of the Azetidine Ring::
The azetidine ring can be formed through the cyclization of a 1,3-amino alcohol with a halide.
Reaction conditions: Use of base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF), at temperatures of 50-60°C.
- Incorporation of the Pyrazole Ring::
The pyrazole ring is often synthesized via the condensation of an α,β-unsaturated ketone with hydrazine.
Reaction conditions: Catalytic amounts of an acid such as hydrochloric acid (HCl) in ethanol, with reaction temperatures ranging between 60-70°C.
Industrial-scale synthesis may involve continuous flow techniques to ensure high purity and yield. Solvents are typically recycled to reduce waste, and catalysts are used to accelerate reaction rates.
Analyse Des Réactions Chimiques
Types of reactions::
- Oxidation::
The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline ring.
Common reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Reduction::
The reduction of the ketone group within the compound can be achieved using hydrogenation.
Common reagents: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
- Substitution::
Nucleophilic substitution reactions can occur at the pyrazole ring.
Common reagents: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles such as amines.
Oxidation produces quinoline derivatives.
Reduction yields alcohol derivatives.
Substitution reactions result in substituted pyrazoles.
Applications De Recherche Scientifique
In Chemistry::
Used as a building block for complex molecular architectures.
Studied for its unique reactivity and the stability of its multi-ring system.
Explored for its binding affinity to various biological receptors.
Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Potential therapeutic agent due to its ability to interact with multiple biological pathways.
Used in the synthesis of specialty chemicals.
Component in the development of advanced materials with specific mechanical or electronic properties.
Mécanisme D'action
The compound exerts its effects through interactions with biological macromolecules, such as enzymes and receptors. The dihydroisoquinoline moiety may mimic neurotransmitter structures, allowing the compound to bind to receptor sites in the nervous system. The azetidine ring provides structural rigidity, enhancing binding affinity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions with target proteins. Collectively, these interactions modulate the activity of molecular pathways involved in cellular processes, leading to the compound's observed biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds::
(3-(1,2,3,4-Tetrahydroisoquinolin-2-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
(3-(2,3-Dihydro-1H-inden-2-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
The presence of the dihydroisoquinoline moiety distinguishes it from other compounds with similar structures, providing unique electronic and steric properties.
Its ability to undergo diverse chemical reactions, including oxidation, reduction, and substitution, sets it apart as a versatile compound in synthetic chemistry and pharmaceutical research.
Propriétés
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-25-22(13-21(24-25)18-8-3-2-4-9-18)23(28)27-15-20(16-27)26-12-11-17-7-5-6-10-19(17)14-26/h2-10,13,20H,11-12,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDZXOVCWKUQFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Acetamido-N-[cyano-(4-ethylphenyl)methyl]-3-(6-fluoro-1H-indol-3-yl)propanamide](/img/structure/B2797229.png)
![1,7-dimethyl-3,8-diphenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2797230.png)

![2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2797235.png)

![2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2797239.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2797243.png)


![Ethyl 2-{2-(diphenylmethylene)-1-[(4-methylphenyl)sulfonyl]hydrazino}acetate](/img/structure/B2797247.png)



